molecular formula C25H21ClN2O4 B7684121 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B7684121
M. Wt: 448.9 g/mol
InChI Key: FNRLGYSZDIIQIW-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and various functional groups such as chloro, hydroxy, and methoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by functional group modifications and coupling reactions. For instance, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in the industrial synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline-2,4-dione derivative, while substitution of the chloro group with an amine would yield a corresponding amine derivative.

Scientific Research Applications

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure

Properties

IUPAC Name

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-31-21-8-6-20(7-9-21)28(25(30)16-4-3-5-19(26)13-16)15-18-12-17-14-22(32-2)10-11-23(17)27-24(18)29/h3-14H,15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRLGYSZDIIQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=C(N=C3C=CC(=CC3=C2)OC)O)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC2=C(N=C3C=CC(=CC3=C2)OC)O)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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